N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide
Descripción
This compound features a bicyclo[5.4.0]undeca-tetraene core modified with a 2-nitrophenyl-2-oxoethyl group at the 2,5-diaza position and a 3-bromophenyl ethanamide moiety at the 4-position. Its structural complexity arises from the fused bicyclic system, which confers rigidity, and the electron-withdrawing nitro (NO₂) and bromo (Br) substituents.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-[1-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23BrN4O5/c32-22-12-8-9-20(17-22)18-28(38)33-30-31(39)35(19-27(37)23-13-4-7-16-26(23)36(40)41)25-15-6-5-14-24(25)29(34-30)21-10-2-1-3-11-21/h1-17,30H,18-19H2,(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPIVPXNHPDGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4[N+](=O)[O-])NC(=O)CC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide is a complex organic compound with potential biological activities. Its intricate structure suggests various interactions within biological systems, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| CAS Number | 1796888-57-7 |
| Molecular Formula | C₃₁H₂₃BrN₄O₅ |
| Molecular Weight | 577.6 g/mol |
| Appearance | Not specified |
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its mechanism of action.
Antitumor Activity
- Mechanism of Action : The compound exhibits significant activity against certain cancer cell lines, potentially through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to DNA damage and apoptosis in cancer cells.
-
Case Studies :
- A study involving similar compounds showed promising results in inhibiting tumor growth in non-small cell lung cancer models (Harvey et al., 1991). These findings suggest that N-(2,5-diaza...) could have analogous effects.
- Pharmacokinetics : Research indicates that compounds with similar structures often demonstrate favorable pharmacokinetic profiles, including good absorption and bioavailability when administered orally. This is crucial for therapeutic applications.
Research Findings
Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of related compounds. For instance:
- Structural Variants : Modifications such as the introduction of nitrophenyl and bromophenyl groups may enhance the compound's ability to interact with biological targets, thereby increasing its efficacy against cancer cells.
- Comparative Studies : Research comparing various derivatives has shown that certain substitutions can lead to improved potency and selectivity towards specific cancer types.
Summary of Findings
The exploration of N-(2,5-diaza...) reveals a compound with significant potential in the field of oncology. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for further research and development.
Future Directions
Further studies are necessary to fully elucidate the mechanisms underlying its biological activity and to optimize its structure for enhanced efficacy and safety profiles. In vivo studies and clinical trials will be essential to determine its therapeutic potential in humans.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Substituent Effects : The target compound’s 2-nitrophenyl group contrasts with the methyl group in CAS 1796929-61-5. Nitro groups enhance electrophilicity and may improve binding to targets requiring electron-deficient aromatic interactions (e.g., kinases or proteases), whereas methyl groups increase hydrophobicity and metabolic stability .
- Bromine Positioning : The 3-bromophenyl moiety in the target vs. the 4-bromo-3-methylphenyl group in CAS 1796929-61-7 could alter steric bulk and π-π stacking efficiency with protein targets .
- Core Variations : Compounds with isoxazole or triazole cores () exhibit distinct hydrogen-bonding and rigidity profiles compared to the bicyclic system in the target compound .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound’s structural resemblance to analogs can be quantified:
- Tanimoto (MACCS): A comparison with CAS 1796929-61-7 would likely yield a score >0.7 due to shared bicyclic and benzamide motifs, but differences in substituents (NO₂ vs. CH₃) reduce similarity .
- Dice (Morgan) : Focuses on atom environments; the nitro group’s unique electronic signature may lower similarity scores compared to methyl-substituted analogs .
Molecular Networking: MS/MS-based cosine scores () would cluster the target compound with other bicyclic benzodiazepine derivatives. However, fragmentation patterns of the nitro group (e.g., NO₂ → NO loss) would distinguish it from methyl- or methoxy-containing analogs .
Bioactivity and Target Correlation
highlights that structurally similar compounds often share bioactivity profiles. For example:
- CAS 1796929-61-7 : Likely targets benzodiazepine-binding sites (e.g., GABAₐ receptors) due to its core structure. Methyl groups may enhance blood-brain barrier penetration .
- Target Compound : The nitro group could redirect activity toward redox-sensitive targets (e.g., nitroreductases) or DNA damage pathways, as seen in nitroaromatic chemotherapeutics .
- Azo-containing analogs () : These may exhibit photodynamic or antimicrobial activity due to the azo group’s reactivity .
NMR and Spectroscopic Differentiation
As shown in , minor structural changes (e.g., S vs. R configuration) produce distinct NMR shifts. For the target compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
